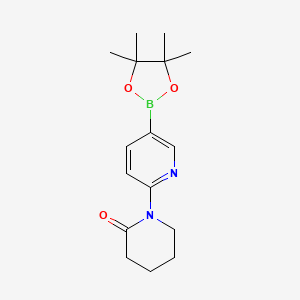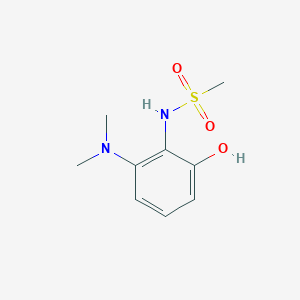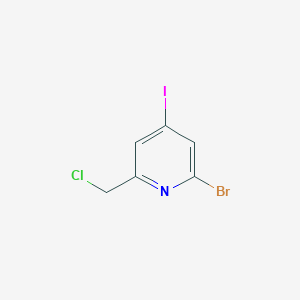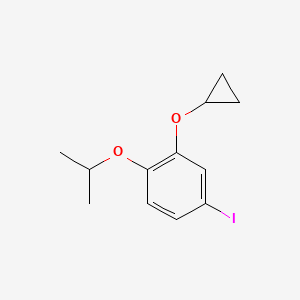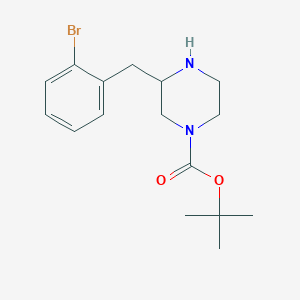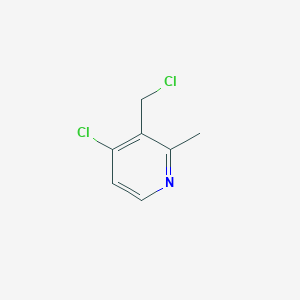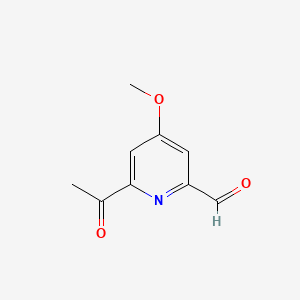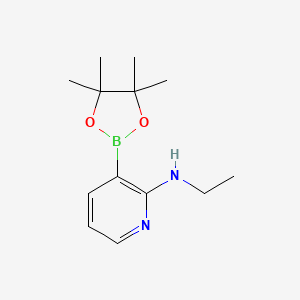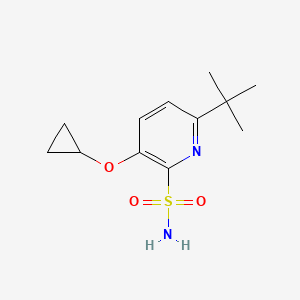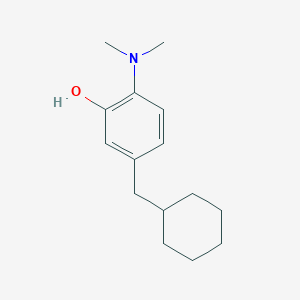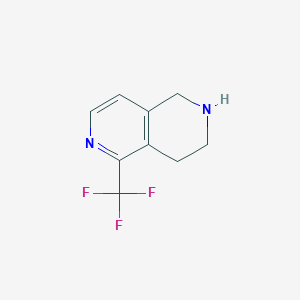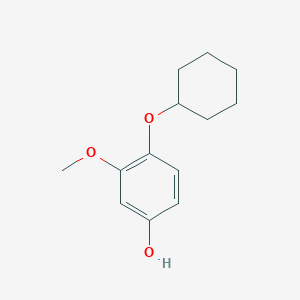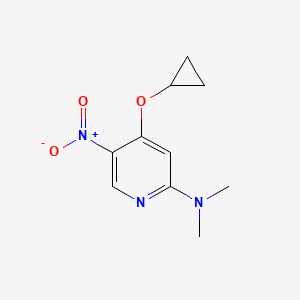
4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine is an organic compound with the molecular formula C10H13N3O3 It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, a nitro group at the 5-position, and a dimethylamino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine typically involves the following steps:
Nitration: The starting material, 2-amino-4-cyclopropoxypyridine, undergoes nitration to introduce the nitro group at the 5-position.
Dimethylation: The nitro-substituted intermediate is then subjected to dimethylation to introduce the N,N-dimethylamino group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where the cyclopropoxy group or the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cyclopropoxy group.
Reduction: 4-Cyclopropoxy-N,N-dimethyl-5-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological receptors or enzymes. The cyclopropoxy group may influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N,N-dimethyl-5-nitropyridin-2-amine: Lacks the cyclopropoxy group, which may affect its reactivity and applications.
4-Cyclopropoxy-5-nitropyridin-2-amine: Lacks the dimethylamino group, which may influence its biological activity.
4-Cyclopropoxy-N,N-dimethylpyridin-2-amine: Lacks the nitro group, which may affect its redox properties.
Uniqueness: 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine is unique due to the combination of the cyclopropoxy, nitro, and dimethylamino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H13N3O3 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
4-cyclopropyloxy-N,N-dimethyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)10-5-9(16-7-3-4-7)8(6-11-10)13(14)15/h5-7H,3-4H2,1-2H3 |
Clé InChI |
XUYKSMYTMDCWMI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C(C(=C1)OC2CC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


